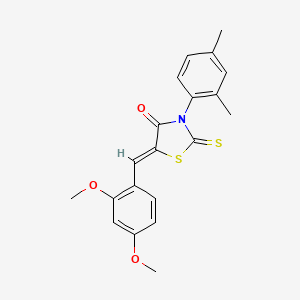![molecular formula C20H29N3O5 B15101443 Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B15101443.png)
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridine derivative, and a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through a series of reactions starting from 4,6-dimethyl-2-oxo-1,2-dihydropyridine
Coupling with Piperazine: The pyridine derivative is then coupled with piperazine-1-carboxylate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate: shares similarities with other piperazine derivatives and pyridine-based compounds.
4,6-Dimethyl-2-oxo-1,2-dihydropyridine: A precursor in the synthesis of the target compound.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C20H29N3O5 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
ethyl 4-[4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H29N3O5/c1-4-27-20(26)22-9-7-21(8-10-22)18(24)17-14(2)12-15(3)23(19(17)25)13-16-6-5-11-28-16/h12,16H,4-11,13H2,1-3H3 |
Clé InChI |
ONBGUKLDOCACNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=C(N(C2=O)CC3CCCO3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B15101363.png)
![5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B15101374.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B15101387.png)
![N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide](/img/structure/B15101406.png)
![methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15101410.png)
![N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15101434.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B15101436.png)
![methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B15101439.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B15101451.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B15101455.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15101459.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101460.png)
![4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide](/img/structure/B15101462.png)
